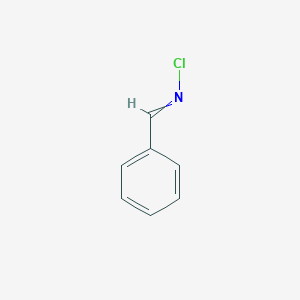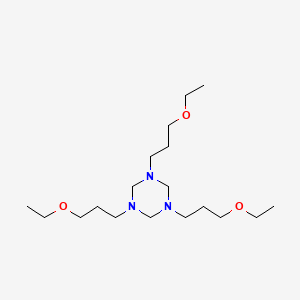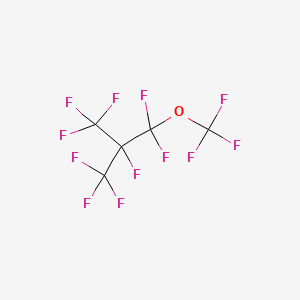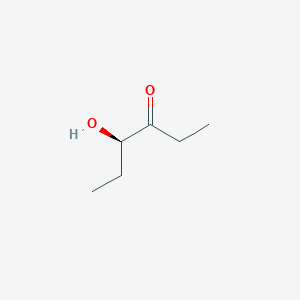
1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-ol is an organic compound known for its unique structure, consisting of a cyclopentadiene ring with five methyl groups attached to different carbon atoms. This compound exhibits excellent thermal stability and can undergo various chemical reactions, such as Diels-Alder reactions and metal-catalyzed transformations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-ol typically involves a three-step large-scale synthesis. The process begins with the formation of 1,2,3,4,5-pentamethylcyclopentadiene, which is then subjected to further chemical modifications to introduce the hydroxyl group at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar routes as laboratory-scale preparations, with optimizations for larger-scale production. The reaction conditions often involve controlled temperatures and pressures to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The methyl groups on the cyclopentadiene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted cyclopentadiene derivatives. These products have significant applications in various fields, including organic synthesis and material science .
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-ol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-ol involves its role as a ligand in metal-catalyzed transformations. It facilitates the formation of metal-ligand complexes, which are essential for catalytic activity. The compound also acts as an electron mediator, participating in redox reactions and facilitating electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: A precursor to the compound, known for its use in Diels-Alder reactions and metal-catalyzed transformations.
Bis(pentamethylcyclopentadienyl)manganese(II): A related compound used in various catalytic processes.
Chloro(5-methoxy-2-1-(4-methoxyphenyl)imino-N ethyl phenyl-C)(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)iridium: Another similar compound used in iridium-catalyzed transformations.
Uniqueness
1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-ol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as a versatile ligand in metal-catalyzed processes. Its thermal stability and ability to undergo various transformations make it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
114564-18-0 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ol |
InChI |
InChI=1S/C10H16O/c1-6-7(2)9(4)10(5,11)8(6)3/h11H,1-5H3 |
InChI-Schlüssel |
RYEMNAYTCOBREL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(=C1C)C)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)




![Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate](/img/structure/B14311095.png)
![1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine](/img/structure/B14311103.png)




